![molecular formula C15H10N4O3 B2394070 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde CAS No. 324036-62-6](/img/structure/B2394070.png)
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde
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Overview
Description
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde, also known as NPB, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been synthesized using various methods and has shown promising results in different applications.
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including those with a 4-nitrophenyl group, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Agents
Triazole-4-carbaldehydes, which include the 4-nitrophenyl group, have been used as intermediates in the synthesis of antifungal agents . These compounds have shown potential in combating fungal infections .
Antituberculosis Agents
The 4-nitrophenyl group has been incorporated into 1,2,4-triazole derivatives to create potential antituberculosis agents . These compounds have been evaluated for their ability to combat tuberculosis .
Anti-inflammatory Agents
Compounds with a 4-nitrophenyl group have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown potential in reducing inflammation .
Antidiabetic Agents
The 4-nitrophenyl group has been incorporated into 1,2,4-triazole derivatives to create potential antidiabetic agents . These compounds have shown potential in managing diabetes .
Bioimaging Agents
Compounds with a 4-nitrophenyl group have been used in the synthesis of bioimaging agents . These compounds have shown potential in enhancing the imaging of biological structures .
Aromatase Inhibitors
1,2,4-triazole derivatives, including those with a 4-nitrophenyl group, have shown potential as aromatase inhibitors . These compounds have been evaluated for their ability to inhibit the aromatase enzyme, which is involved in the biosynthesis of estrogens .
Other Applications
In addition to the above applications, compounds with a 4-nitrophenyl group have been used in the treatment of viral disorders, cardiovascular diseases, parasitic infections, and stomach cancer . They have also been used as food additives and in the production of cosmetic formulations .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown activity against bacterial infections, including tuberculosis . They also act as anti-inflammatory reagents , and their activity is comparable to standard drugs such as indomethacin, dexamethasone, and diclofenac . Moreover, oximes are an active component of various kinase inhibitors such as phosphatidyl inositol 3-kinase , phosphorylase kinase , and c-Jun N-terminal kinase .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of the compound suggests that it may have good absorption and distribution characteristics, as these structures are known to form hydrogen bonds with different targets, improving the pharmacokinetics of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-10-11-1-5-13(6-2-11)18-15(9-16-17-18)12-3-7-14(8-4-12)19(21)22/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWAYBOYHUNLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C(=CN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde |
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